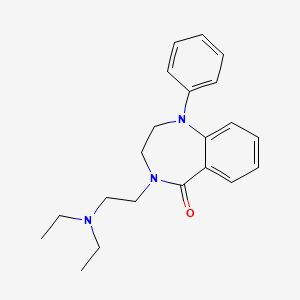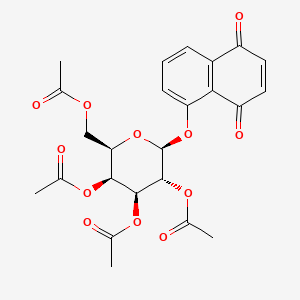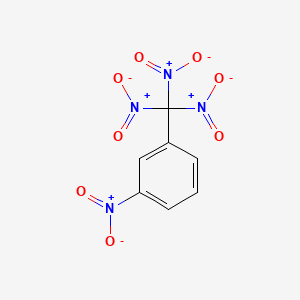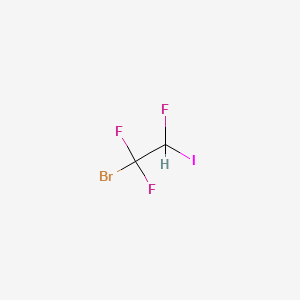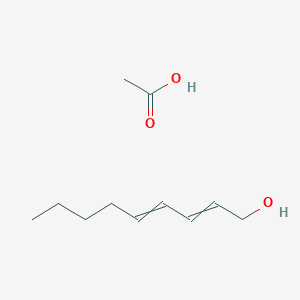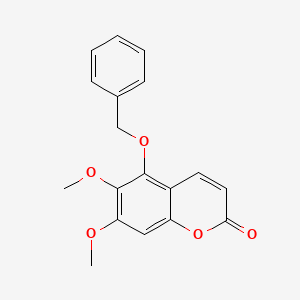
6-Methyl-1-phenylhept-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-phenylhept-6-en-3-one is an organic compound with the molecular formula C14H18O. It is a ketone with a phenyl group attached to a heptene chain. This compound is known for its unique chemical structure, which includes a double bond and a phenyl ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylhept-6-en-3-one can be achieved through several methods. One common approach involves the reaction of 1-phenylhept-6-en-3-one with a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring and the double bond in the heptene chain can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenylheptene derivatives.
Scientific Research Applications
6-Methyl-1-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 6-Methyl-1-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and double bond also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenylhept-6-en-3-one: A closely related compound with a similar structure but without the methyl group.
3-Butenyl phenylethyl ketone: Another related compound with a different alkyl chain length.
7-Phenyl-1-hepten-5-one: A compound with a different position of the double bond and phenyl group.
Uniqueness
6-Methyl-1-phenylhept-6-en-3-one is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
72128-68-8 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-methyl-1-phenylhept-6-en-3-one |
InChI |
InChI=1S/C14H18O/c1-12(2)8-10-14(15)11-9-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
InChI Key |
ZBESFZYUVBZOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




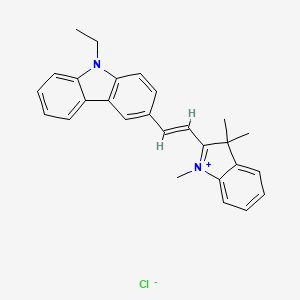
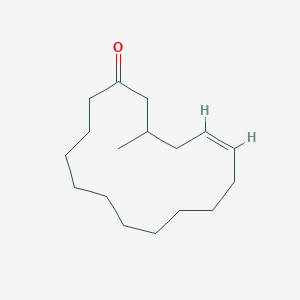
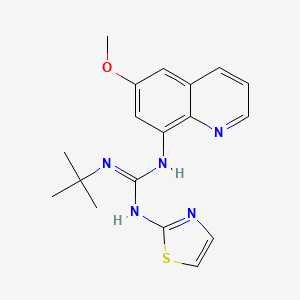


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
